molecular formula C13H7F9N2O B5030315 3-(nonafluorobutyl)-1-phenyl-1H-pyrazol-5-ol CAS No. 96146-02-0

3-(nonafluorobutyl)-1-phenyl-1H-pyrazol-5-ol

Cat. No.: B5030315
CAS No.: 96146-02-0
M. Wt: 378.19 g/mol
InChI Key: JXLHQLSGGWJTPW-UHFFFAOYSA-N
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Description

3-(nonafluorobutyl)-1-phenyl-1H-pyrazol-5-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a nonafluorobutyl group and a phenyl group attached to the pyrazole ring. The nonafluorobutyl group imparts unique properties to the compound, such as high thermal stability and resistance to chemical degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(nonafluorobutyl)-1-phenyl-1H-pyrazol-5-ol typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

    Introduction of the phenyl group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the pyrazole ring in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the nonafluorobutyl group: This step involves the reaction of the pyrazole derivative with a nonafluorobutyl halide, such as nonafluorobutyl iodide, under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(nonafluorobutyl)-1-phenyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The nonafluorobutyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3-(nonafluorobutyl)-1-phenyl-1H-pyrazol-5-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of advanced materials, such as high-performance polymers and coatings, due to

Properties

IUPAC Name

5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F9N2O/c14-10(15,11(16,17)12(18,19)13(20,21)22)8-6-9(25)24(23-8)7-4-2-1-3-5-7/h1-6,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLHQLSGGWJTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(N2)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F9N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00896243
Record name 3-(Nonafluorobutyl)-1-phenyl-1H-pyrazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00896243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96146-02-0
Record name 3-(Nonafluorobutyl)-1-phenyl-1H-pyrazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00896243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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